![molecular formula C16H25N3O2 B1445197 Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate CAS No. 1034975-35-3](/img/structure/B1445197.png)
Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate
Overview
Description
Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, also known as TBB, is an organic compound with the chemical formula C17H27N3O2 . It usually appears as a solid, white or off-white crystalline powder .
Synthesis Analysis
TBB can be prepared by reacting 2-amino-4-nitrobenzoic acid tert-butyl ester and 4-methyl-1-piperazine . The specific step involves heating the reaction of 2-amino-4-nitrobenzoic acid tert-butyl ester in an ether solution, and slowly adding 4-methyl-1-piperazine . After the reaction is complete, TBB is obtained by crystallization .Molecular Structure Analysis
The molecular structure of TBB is represented by the formula C16H25N3O2 . The exact mass of the compound is 291.194672 .Chemical Reactions Analysis
The synthesis of TBB involves the reaction of 2-amino-4-nitrobenzoic acid tert-butyl ester and 4-methyl-1-piperazine . The reaction is heated in an ether solution, and upon completion, TBB is obtained by crystallization .Physical And Chemical Properties Analysis
TBB has a molecular weight of 291.389 . It has a predicted boiling point of 446.5±45.0 °C and a predicted density of 1.1±0.1 g/cm3 . The compound has a predicted pKa value of 7.78±0.42 .Scientific Research Applications
Synthesis of N-tert-Butyl Amides
N-tert-butyl amides: are found in many drugs and are synthesized through various methods, including the reaction of tert-butyl amines with benzoic acid derivatives. Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate can be used as a precursor in the synthesis of N-tert-butyl amides, which are significant in the development of medications for conditions like benign prostatic hyperplasia, HIV, and neuroprotective therapy .
Peptide Synthesis
This compound serves as a building block in peptide synthesis . Peptides are short chains of amino acids that are essential in biological processes and have therapeutic uses. The tert-butyl group in the compound provides protection for the amino group during the synthesis process, which is crucial for the formation of peptide bonds .
Antifolate Synthesis
Antifolates are a class of antimetabolite medications that inhibit the actions of folic acid within the body. They are used as tumor cell inhibitors and in the treatment of certain types of cancer. Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate can be utilized as a building block in the synthesis of antifolates, contributing to cancer research and treatment .
Catalysis Research
In catalysis research, this compound could be involved in studying the Ritter reaction , a chemical reaction that transforms nitriles into amides. It can act as a substrate for catalysts like copper(II) triflate, providing insights into the efficiency and mechanisms of catalytic reactions .
Safety and Hazards
TBB is classified as having acute toxicity (Category 4, Oral) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (H302), and can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)13-6-5-12(11-14(13)17)19-9-7-18(4)8-10-19/h5-6,11H,7-10,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVPEGUJIXKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1034975-35-3 | |
Record name | 2-amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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